molecular formula C18H20FNO B12618157 (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920798-54-5

(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B12618157
CAS No.: 920798-54-5
M. Wt: 285.4 g/mol
InChI Key: SOBARSZDTPGQEA-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluorine and phenyl groups in the structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and (1S)-1-phenylethanol.

    Formation of Intermediates: The initial step involves the formation of an intermediate through a reaction between 4-fluoroaniline and an appropriate reagent to introduce the morpholine ring.

    Coupling Reaction: The intermediate is then coupled with (1S)-1-phenylethanol under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug design and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2S)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2S)-2-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine

Uniqueness

The uniqueness of (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in pharmaceutical applications.

Properties

CAS No.

920798-54-5

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m0/s1

InChI Key

SOBARSZDTPGQEA-KBXCAEBGSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.